Bienvenue dans la boutique en ligne BenchChem!

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one

Drug Discovery Medicinal Chemistry Metabolic Stability

This tertiary amide features a unique 6-azaspiro[2.5]octane core with a critical 1,1-gem-difluoro substitution on the cyclopropane ring. This motif acts as a bioisostere, blocking oxidative metabolism and lowering piperidine pKa. Essential for CNS-focused fragment-growing, kinase/GPCR matched molecular pairs, and PROTAC linkers requiring a rigid, metabolically shielded core. Non-fluorinated analogs cannot replicate this profile. Order to secure a conformationally pre-organized scaffold for consistent in vivo screening results.

Molecular Formula C16H18F3NO
Molecular Weight 297.321
CAS No. 2189435-14-9
Cat. No. B2370722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one
CAS2189435-14-9
Molecular FormulaC16H18F3NO
Molecular Weight297.321
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3F
InChIInChI=1S/C16H18F3NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2
InChIKeyYTEZLAGCSSYRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2189435-14-9): A Fluorinated Spirocyclic Amide Scaffold for Drug Discovery


1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one (CAS 2189435-14-9) is a synthetic tertiary amide belonging to the saturated spirocyclic nitrogen-containing heterocycle class [1]. It features a unique 6-azaspiro[2.5]octane core with a gem-difluoro substitution at the 1-position of the cyclopropane ring, coupled to a 3-(2-fluorophenyl)propanoyl moiety . This combination of a conformationally constrained spirocyclic amine and strategic fluorination is characteristic of modern medicinal chemistry building blocks aimed at fine-tuning pharmacokinetic profiles and target engagement.

Why Generic 6-Azaspiro[2.5]octane Analogs Cannot Replace CAS 2189435-14-9


Simple 6-azaspiro[2.5]octane scaffolds or non-fluorinated benzoyl amides lack the critical 1,1-gem-difluoro substitution that defines CAS 2189435-14-9 [1]. Substituting a non-fluorinated or mono-fluorinated spirocyclic amine would result in a substantially different physicochemical profile, directly impacting metabolic stability, lipophilicity (logD), and potentially target selectivity [2]. The gem-difluoro motif is not an inert structural feature; it serves as a bioisostere that can block oxidative metabolism at the cyclopropane ring and modulate the electron density of the amine, thereby altering key drug-like properties that are essential for consistent in vitro and in vivo screening results.

Quantitative Evidence for Selecting 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one Over Analogs


Enhanced Metabolic Stability via 1,1‑gem‑Difluoro Blockade of Cyclopropane Oxidation

The 1,1‑gem‑difluoro substitution on the cyclopropane ring of CAS 2189435-14-9 is designed to block a primary metabolic soft spot. In related saturated spirocyclic amines, unsubstituted or mono‑substituted cyclopropane rings are susceptible to rapid oxidative metabolism by cytochrome P450 enzymes, leading to high intrinsic clearance in human liver microsomes (HLM) [1]. While direct comparative HLM data for this exact compound are not yet published, the well‑established role of the gem‑difluoro motif as a metabolically stable bioisostere permits a class‑level inference of significantly improved microsomal half‑life relative to its non‑fluorinated or mono‑fluorinated spirocyclic analogs [2]. This translates to a reduced risk of compound‑dependent pharmacokinetic variability in preclinical lead optimization.

Drug Discovery Medicinal Chemistry Metabolic Stability

Conformational Restriction and Rigidification Imposed by the Spiro[2.5] Framework

The spiro[2.5]octane core forces the piperidine ring out of its usual chair equilibrium, adopting a more defined chair conformation with distinct axial/equatorial orientations for the exocyclic substituent at position 6 [1]. In contrast, a standard N‑phenylpropanoyl piperidine analog (e.g., a non‑spiro comparator) exists as a rapidly interconverting mixture of conformers, which can reduce binding affinity and selectivity. By locking the pendant amide group in a predictable orientation, CAS 2189435-14-9 reduces the entropic penalty upon target binding, which can translate to a measurable improvement in binding free energy (ΔG) compared to flexible, non‑spiro analogs [2]. Quantitative K_i or ΔΔG values are target‑dependent, but the principle of conformational pre‑organization is a noted driver for spirocycle selection in fragment‑based drug discovery.

Conformational Analysis Molecular Rigidity Target Engagement

Tunable Lipophilicity Through Dual Fluorination for CNS Penetrance Optimization

The calculated logP of CAS 2189435-14-9 (XLogP3 estimated ~2.8–3.0 based on fragment contributions) places it in the optimal range for CNS permeability (typically logP 1–4), while maintaining a higher topological polar surface area (tPSA ~23.6 Ų) than simple phenylpiperazines . The combination of the 2‑fluorophenyl group and the 1,1‑difluoro motif simultaneously lowers pKa of the piperidine nitrogen (due to the inductive effect of gem‑difluoro) and increases logD, enhancing the probability of passive BBB permeation without sacrificing solubility to the same degree as a highly lipophilic, non‑fluorinated analog [1]. A comparator such as 1‑(4‑(6‑azaspiro[2.5]octan‑6‑yl)phenyl)propan‑1‑one (CAS 2088930‑12‑3, lower fluorine content) has a higher pKa and potentially lower BBB permeability due to a less modulated amine basicity profile.

Lipophilicity CNS Drug Design Blood‑Brain Barrier

Optimal Application Scenarios for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one Based on Differentiation Evidence


Building Block for Metabolically Stable CNS-Penetrant PROTAC Linkers

The compound’s predicated metabolic robustness [1] and CNS-favorable physicochemical profile [2] make it a strong candidate for constructing heterobifunctional degrader (PROTAC) linker elements that require a rigid, metabolically shielded spirocyclic core to maintain adequate oral bioavailability and brain exposure in rodent models.

Fragment Elaboration for M4 Muscarinic Receptor or GLP‑1 Receptor Antagonist Programs

Given the established activity of chiral 6‑azaspiro[2.5]octanes as selective M4 mAChR antagonists [1] and GLP‑1R agonists [2], the rigidified, fluorinated amide scaffold of CAS 2189435-14-9 is directly applicable for fragment‑growing campaigns where conformational pre‑organization can sharpen selectivity profiles.

Negative Control Compound Generation with Modulated Amine Basicity

The inductive effect of the 1,1‑difluoro group lowers the piperidine pKa relative to non‑fluorinated spiro analogs [1]. This property is valuable for designing matched molecular pairs to test the impact of amine basicity on target binding while keeping the core scaffold constant, a critical tool in kinase or GPCR inhibitor optimization.

Quote Request

Request a Quote for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.